

ST-2560: A Technical Overview of its NaV1.7 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

ST-2560 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This document provides an in-depth technical guide to the selectivity profile of **ST-2560**, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism and evaluation process.

Quantitative Selectivity Profile

The selectivity of **ST-2560** for the primate NaV1.7 channel over other human NaV1.x isoforms has been rigorously determined using electrophysiological techniques. The data clearly demonstrates a significant therapeutic window, highlighting its potential as a targeted analysesic.

Target Ion Channel	IC50 (nM)	Selectivity Fold vs. Primate NaV1.7
Primate NaV1.7	39	-
Human NaV1.x Family	-	≥1000-fold

Table 1: Quantitative selectivity profile of **ST-2560**.[1][2][3][4]

Experimental Protocols



The robust selectivity profile of **ST-2560** has been established through a combination of in vitro and in vivo experimental paradigms.

Whole-Cell Patch-Clamp Electrophysiology

The potency and selectivity of **ST-2560** were determined using whole-cell patch-clamp electrophysiology.[1][2] This standard technique allows for the direct measurement of ion channel activity in isolated cells.

- Objective: To determine the concentration of ST-2560 required to inhibit 50% of the sodium current (IC50) for NaV1.7 and other NaV channel isoforms.
- Cell Lines: Specific cell lines expressing the human variants of the NaV1.x channels were
 used.
- · Methodology:
 - Cells were cultured to allow for the isolation of a single cell for recording.
 - A glass micropipette with a very fine tip was used to form a high-resistance seal with the cell membrane.
 - The membrane patch under the pipette tip was ruptured to gain electrical access to the cell's interior.
 - A series of voltage steps were applied to the cell to elicit sodium currents through the expressed NaV channels.
 - Increasing concentrations of **ST-2560** were introduced to the extracellular solution.
 - The resulting inhibition of the sodium current was measured at each concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo Nocifensive and Cardiovascular Reflex Assessment in Non-Human Primates

To understand the pharmacodynamic effects of selective NaV1.7 inhibition in a more complex biological system, **ST-2560** was evaluated in non-human primates (NHPs).

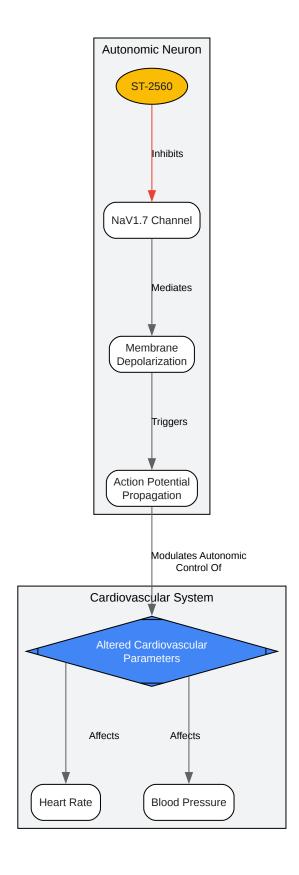


- Objective: To assess the impact of ST-2560 on pain perception (nocifensive reflexes) and cardiovascular function.
- Animal Model: Freely-moving, telemetered cynomolgus monkeys were used for continuous monitoring of cardiovascular parameters.[1][5]
- Methodology:
 - Nocifensive Reflexes: The effects of ST-2560 on pain responses were evaluated using models of noxious chemical (capsaicin) and mechanical stimuli.[2][3]
 - Cardiovascular Monitoring: Telemetered devices were implanted in the NHPs to continuously record cardiovascular parameters such as blood pressure and heart rate.[1]
 [5]
 - Drug Administration: ST-2560 was administered systemically (subcutaneously) at various doses.[1][2]
 - Data Analysis: The data from the nocifensive and cardiovascular assessments were analyzed to determine the effects of ST-2560.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by **ST-2560** and the general workflow for its evaluation.

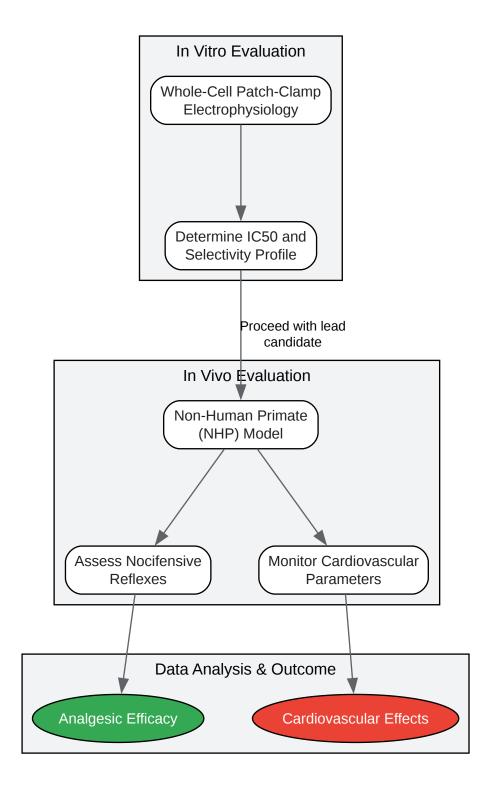




Click to download full resolution via product page

Proposed signaling pathway of **ST-2560**'s effect on the cardiovascular system.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. ST-2560, a selective inhibitor of the NaV1.7 sodium channel, affects nocifensive and cardiovascular reflexes in non-human primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. David C. Yeomans' Profile | Stanford Profiles [profiles.stanford.edu]
- 4. ST-2560 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ST-2560: A Technical Overview of its NaV1.7 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589174#st-2560-nav1-7-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com